molecular formula C12H24O3 B14166883 2-Methoxyethyl nonanoate CAS No. 109909-40-2

2-Methoxyethyl nonanoate

Cat. No.: B14166883
CAS No.: 109909-40-2
M. Wt: 216.32 g/mol
InChI Key: SWYNLZZOIDBOEM-UHFFFAOYSA-N
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Description

2-Methoxyethyl nonanoate is an organic compound with the molecular formula C₁₂H₂₄O₃ and a molecular weight of 216.3172 g/mol . It is an ester formed from the reaction of nonanoic acid and 2-methoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxyethyl nonanoate can be synthesized through the esterification reaction between nonanoic acid and 2-methoxyethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes. These processes utilize large-scale reactors and optimized reaction conditions to achieve high yields and purity of the ester. The use of distillation techniques helps in the separation and purification of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl nonanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Alcohols and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

Scientific Research Applications

2-Methoxyethyl nonanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxyethyl nonanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release nonanoic acid and 2-methoxyethanol, which can further participate in biochemical reactions. The ester bond cleavage is typically catalyzed by esterases or other hydrolytic enzymes, leading to the formation of the corresponding acid and alcohol .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxyethyl nonanoate is unique due to the presence of the methoxyethyl group, which imparts different physical and chemical properties compared to other nonanoate esters.

Properties

CAS No.

109909-40-2

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

2-methoxyethyl nonanoate

InChI

InChI=1S/C12H24O3/c1-3-4-5-6-7-8-9-12(13)15-11-10-14-2/h3-11H2,1-2H3

InChI Key

SWYNLZZOIDBOEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OCCOC

Related CAS

109909-40-2

Origin of Product

United States

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